![molecular formula C19H11F4N3OS2 B1672318 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 313380-27-7](/img/structure/B1672318.png)
3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Übersicht
Beschreibung
Novel inhibitor of FOXM1 that block DNA binding, specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR
FDI-6 is an inhibitor of FOXM1 that block DNA binding. It act by specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR.
Wissenschaftliche Forschungsanwendungen
Anticancer Effects in Triple Negative Breast Cancer (TNBC)
FDI-6 has shown promising results in the treatment of TNBC. It acts as a FOXM1 inhibitor and has been found to significantly inhibit cell proliferation, migration, and invasion in TNBC cells . Increased apoptosis was also observed in the treated cells . The study suggests that FDI-6 might improve chemotherapy treatment efficacy and reduce unwanted side effects .
Sensitizing BRCA-Proficient TNBC Cells to Olaparib
FDI-6 has been found to sensitize BRCA-proficient TNBC cells to the PARP inhibitor Olaparib, both in vitro and in vivo . It inhibits the expression of FOXM1, PARP1/2, and genes involved in cell cycle control and DNA damage repair . This suggests that simultaneously targeting FOXM1 and PARP1/2 could be an innovative therapy for more patients with TNBC .
Treatment of Anemia
FDI-6 is used to treat anemia patients because of diminished red blood production . In Hep-2 cells, FDI-6 can stimulate cell death and also helps to prevent cell proliferation, invasion, and migration .
Inhibition of VEGF-B Expression in Metastatic Breast Cancer
FDI-6 has been found to inhibit the expression of vascular endothelial growth factor B (VEGF-B), a protein that plays a key role in angiogenesis . The study aims to elucidate the in silico interaction of FDI-6 with the VEGFR1 protein, which is activated through its binding with VEGF-B .
Wirkmechanismus
Target of Action
FDI-6, also known as 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, primarily targets the FOXM1 protein . FOXM1 is an oncogenic transcription factor that is often upregulated in various types of cancer . FDI-6 also interacts with the VEGFR1 protein , a key player in initiating the angiogenic process .
Mode of Action
FDI-6 acts by binding directly to the FOXM1 protein, thereby blocking its DNA binding capability . This binding leads to the specific downregulation of FOXM1-activated genes . Furthermore, molecular docking studies reveal that FDI-6 exhibits a stronger interaction with the VEGFR1 protein compared to its inhibitor .
Biochemical Pathways
The action of FDI-6 affects several biochemical pathways. It downregulates the expression of FOXM1 and its key oncogenic targets, including CyclinB1, Snail, and Slug . FDI-6 also shows regulatory effects on the expression of the VEGF-B protein, suggesting that it might modulate mechanisms associated with angiogenesis .
Pharmacokinetics
The compound’s effectiveness in various in vitro and in silico studies suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
FDI-6 has been shown to significantly inhibit cell proliferation, migration, and invasion in various cancer cell lines . It also increases apoptosis in treated cells . The compound’s cytotoxic effect varies depending on the cell type .
Eigenschaften
IUPAC Name |
3-amino-N-(4-fluorophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATJMMZPGVDUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
CAS RN |
313380-27-7 | |
Record name | 3-AMINO-N-(4-FLUOROPHENYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.